molecular formula C13H19NO B3264001 2-(2-Ethoxyphenyl)piperidine CAS No. 383128-66-3

2-(2-Ethoxyphenyl)piperidine

Cat. No.: B3264001
CAS No.: 383128-66-3
M. Wt: 205.3 g/mol
InChI Key: CGFQHEDRTYRHDN-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

2-(2-Ethoxyphenyl)piperidine has several applications in scientific research:

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(2-Ethoxyphenyl)piperidine”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

2-(2-Ethoxyphenyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, survival, and migration, making them critical targets in cancer therapy.

Mode of Action

The compound interacts with its targets by modulating their activity. For instance, it has been observed to activate signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression . This modulation can lead to changes in the cellular environment, influencing cell growth, division, and survival.

Biochemical Pathways

The compound affects several biochemical pathways. It has been observed to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It has been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . For instance, it has been noted to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Biochemical Analysis

Biochemical Properties

2-(2-Ethoxyphenyl)piperidine, like other piperidine derivatives, has been found to interact with various enzymes and proteins. For instance, piperidine derivatives have been observed to have anticancer potential, interacting with crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions lead to the inhibition of cell migration and help in cell cycle arrest .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Piperidine derivatives have been observed to have significant effects on various types of cells. For instance, they have been found to exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties . These properties suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, they have been observed to inhibit cell migration and help in cell cycle arrest . They also regulate several crucial signaling pathways essential for the establishment of cancers .

Dosage Effects in Animal Models

Piperine, a piperidine derivative, has been observed to have increased effects on total WBC count when administered at a dosage of 1.14 mg/dose/animal .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Piperidine derivatives have been observed to undergo various metabolic reactions. For instance, ring contraction of piperidine drugs by cytochrome P450 enzymes is among the most important drug metabolisms for human beings .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenyl)piperidine typically involves the reaction of 2-ethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the piperidine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product. The choice of catalyst and reaction conditions can vary depending on the desired scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-ethoxyphenyl)piperidinone, while reduction can produce various substituted piperidines .

Comparison with Similar Compounds

    2-Phenylpiperidine: Lacks the ethoxy group, resulting in different chemical properties and applications.

    2-(2-Methoxyphenyl)piperidine: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and biological activity.

    2-(2-Chlorophenyl)piperidine:

Uniqueness: This structural feature differentiates it from other piperidine derivatives and contributes to its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2-(2-ethoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFQHEDRTYRHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308906
Record name 2-(2-Ethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-66-3
Record name 2-(2-Ethoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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